Pazopanib hydrochloride

Catalog No.
S638922
CAS No.
635702-64-6
M.F
C21H24ClN7O2S
M. Wt
474.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pazopanib hydrochloride

CAS Number

635702-64-6

Product Name

Pazopanib hydrochloride

IUPAC Name

5-[[4-[(2,3-dimethylindazol-6-yl)-methylamino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride

Molecular Formula

C21H24ClN7O2S

Molecular Weight

474.0 g/mol

InChI

InChI=1S/C21H23N7O2S.ClH/c1-13-5-6-15(11-19(13)31(22,29)30)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4)26-18(17)12-16;/h5-12H,1-4H3,(H2,22,29,30)(H,23,24,25);1H

InChI Key

MQHIQUBXFFAOMK-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N.Cl

Synonyms

GW 780604, GW 786034B, GW-780604, GW-786034B, GW780604, GW786034B, pazopanib, Votrient

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N.Cl

Mechanisms of Action

Pazopanib inhibits several key signaling pathways crucial for tumor development and progression. These include:

  • Vascular endothelial growth factor receptor (VEGFR): Pazopanib blocks the binding of VEGF to its receptors, hindering the formation of new blood vessels that tumors rely on for oxygen and nutrients. Source: National Cancer Institute
  • Platelet-derived growth factor receptor (PDGFR): Inhibition of PDGFR signaling disrupts cell proliferation, migration, and survival, contributing to anti-tumor effects. Source: Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing:
  • Fibroblast growth factor receptor (FGFR): Pazopanib targets specific FGFR subtypes, potentially impacting tumor cell proliferation and angiogenesis. Source: Pazopanib as a possible option for the treatment of metastatic non-clear cell renal carcinoma patients: a systematic review:
  • c-Kit receptor: Pazopanib inhibits c-Kit signaling, which plays a role in the growth and survival of certain gastrointestinal stromal tumors. Source: VOTRIENT (pazopanib) tablets Label:

By targeting these multiple pathways, pazopanib disrupts various aspects of tumor biology, potentially leading to tumor growth inhibition and improved clinical outcomes.

Efficacy in Cancers

Pazopanib is currently approved by the FDA for the treatment of:

  • Advanced renal cell carcinoma: Clinical trials have demonstrated pazopanib's efficacy in prolonging progression-free survival compared to placebo in patients with advanced RCC. Source: Pazopanib as a possible option for the treatment of metastatic non-clear cell renal carcinoma patients: a systematic review:
  • Advanced soft tissue sarcoma: Pazopanib has shown effectiveness in delaying tumor progression in patients with certain types of advanced soft tissue sarcomas. Source: VOTRIENT (pazopanib) tablets Label:

Ongoing research is exploring the potential of pazopanib in other cancer types, either alone or in combination with other therapies.

Combination Therapies

Pazopanib is being investigated in combination with other anti-cancer agents to potentially improve treatment efficacy and overcome resistance mechanisms. Some promising areas of exploration include:

  • Combining pazopanib with immunotherapy: Studies are evaluating the potential of combining pazopanib with immune checkpoint inhibitors to enhance anti-tumor immune responses. Source: Pazopanib and its potential in cancer therapy:
  • Combining pazopanib with targeted therapies: Research is ongoing to assess the effectiveness of combining pazopanib with other targeted therapies that act on different signaling pathways in cancer cells.

Pazopanib hydrochloride is a small molecule inhibitor classified as a multi-kinase inhibitor, primarily targeting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3), platelet-derived growth factor receptors (PDGFR), and c-KIT. It is utilized in the treatment of advanced renal cell carcinoma and soft tissue sarcoma. The compound is known for its ability to inhibit tumor growth by blocking angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors .

The chemical formula for pazopanib hydrochloride is C21H24ClN7O2S, with a molecular weight of approximately 437.518 g/mol. The compound is often administered in the form of tablets under the brand name Votrient .

Pazopanib acts by inhibiting multiple tyrosine kinases, enzymes that play a crucial role in signaling pathways that control cell growth and survival [, ]. By blocking these enzymes, pazopanib disrupts these pathways and hinders cancer cell proliferation [].

Primarily through its interaction with protein kinases. The compound's mechanism involves the inhibition of phosphorylation processes that are crucial for cell signaling pathways related to tumor growth and survival. Specifically, it inhibits the phosphorylation of VEGFR2, leading to reduced tumor blood flow and increased apoptosis in cancer cells .

The metabolic pathway of pazopanib involves oxidation and conjugation processes mediated by cytochrome P450 enzymes, predominantly CYP3A4, with some contribution from CYP1A2 and CYP2C8. This metabolism results in less active metabolites that are excreted mainly through feces .

Pazopanib exhibits significant biological activity as an antineoplastic agent. Its primary mechanism involves the inhibition of multiple receptor tyrosine kinases, leading to:

Clinical studies have shown that pazopanib can achieve steady-state concentrations sufficient to maximize its therapeutic effects, demonstrating efficacy in managing advanced cancers .

The synthesis of pazopanib hydrochloride involves several steps that include the formation of key intermediates. One common method begins with the reaction of 2,4-dichloropyrimidine with various amines to form a pyrimidine derivative, which is then subjected to further reactions involving other chemical reagents to construct the complete molecular structure of pazopanib .

The following outlines a generalized synthesis pathway:

  • Formation of intermediates: Reacting 2,4-dichloropyrimidine with specific amines.
  • Cyclization: Introducing additional functional groups to form the indazolylpyrimidine structure.
  • Hydrochloride salt formation: Converting the base form into its hydrochloride salt for stability and solubility .

Pazopanib hydrochloride is primarily used in oncology for:

  • Treatment of advanced renal cell carcinoma: It has shown effectiveness in prolonging progression-free survival.
  • Management of soft tissue sarcoma: It offers an alternative therapeutic option for patients who have not responded to other treatments.

Additionally, ongoing research explores its potential use in other malignancies due to its broad-spectrum kinase inhibitory activity .

Pazopanib has several notable drug interactions due to its metabolism via cytochrome P450 enzymes. Key interactions include:

  • CYP3A4 Inhibitors: Co-administration with strong inhibitors can significantly increase plasma levels of pazopanib, necessitating dose adjustments.
  • CYP3A4 Inducers: These can decrease pazopanib levels, potentially reducing its efficacy.
  • Other medications: Caution is advised when used alongside medications that have narrow therapeutic windows or those metabolized by CYP enzymes due to increased risk of adverse effects like hepatotoxicity and hypertension .

Pazopanib hydrochloride shares structural similarities with several other compounds used in cancer therapy. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
SorafenibMulti-kinase inhibitor targeting VEGF and PDGFFirst oral agent approved for renal cell carcinoma
SunitinibInhibits multiple receptor tyrosine kinasesUsed for gastrointestinal stromal tumors
RegorafenibInhibits multiple kinases involved in tumor angiogenesisApproved for colorectal cancer after prior therapies

Pazopanib's unique profile lies in its specific combination of target receptors and its favorable pharmacokinetics compared to these similar compounds, making it particularly effective against renal cell carcinoma and soft tissue sarcoma .

Pazopanib hydrochloride emerged from a structured drug discovery process aimed at developing potent angiogenesis inhibitors. The development journey began with an initial screening hit that eventually led to the discovery of pazopanib (N4-(2,3-dimethyl-2H-indazol-6-yl)-N4-methyl-N2-(4-methylsulfonyl-2-pyrimidinyl)pyrimidine-2,4-diamine). After successful preclinical and clinical trials demonstrating efficacy in multiple cancer types, the United States Food and Drug Administration (FDA) granted approval for pazopanib on October 19, 2009, for the treatment of advanced renal cell carcinoma. This approval was later expanded on April 26, 2012, to include advanced soft tissue sarcoma, marking a significant milestone in the drug's clinical application history.

Therapeutic Classification in Oncology Research

In the evolving landscape of oncology therapeutics, pazopanib holds a distinct position as the third tyrosine kinase inhibitor (TKI) and the sixth targeted therapy to receive FDA approval for the treatment of advanced or metastatic renal cell carcinoma. It belongs to the classification of multi-targeted receptor tyrosine kinase inhibitors, a growing category of anti-cancer agents that interact with multiple molecular targets involved in tumor growth and angiogenesis. Current treatment guidelines recognize pazopanib as a first-line treatment option for clear-cell metastatic renal cell carcinoma in patients who cannot receive or tolerate immune-checkpoint inhibitors, underscoring its importance in contemporary oncology protocols.

Molecular Design Philosophy

The molecular design of pazopanib represents a sophisticated approach to targeting multiple oncogenic pathways simultaneously. The chemical structure, 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide monohydrochloride, was carefully engineered to achieve optimal binding to various receptor tyrosine kinases. This design philosophy focused on maximizing inhibitory activity against vascular endothelial growth factor receptors (VEGFRs) while also maintaining activity against related kinases involved in tumor growth and angiogenesis. The molecular framework incorporates key pharmacophoric elements that facilitate binding to the ATP-binding pocket of target kinases, resulting in effective inhibition of downstream signaling pathways.

Research Significance in Tyrosine Kinase Inhibitor Field

Pazopanib has made significant contributions to the tyrosine kinase inhibitor field, particularly in establishing the role of multi-targeted inhibition in cancer therapy. As a second-generation multitargeted tyrosine kinase inhibitor, it has helped elucidate the advantages of simultaneously targeting multiple angiogenic pathways to overcome resistance mechanisms that often develop with single-target therapies. Research into pazopanib has also provided valuable insights into structure-activity relationships for tyrosine kinase inhibitors, pharmacokinetic optimization strategies, and biomarker development for predicting treatment response.

Multi-Targeted Tyrosine Kinase Inhibition Profile

Pazopanib hydrochloride demonstrates broad-spectrum inhibitory activity against class III and V receptor tyrosine kinases, binding competitively to their ATP-binding domains. The compound exhibits nanomolar-range half-maximal inhibitory concentrations (IC~50~) for vascular endothelial growth factor receptor 1 (0.03 μM), vascular endothelial growth factor receptor 2 (0.03 μM), and vascular endothelial growth factor receptor 3 (0.03 μM), establishing these as primary targets [1] [4]. Parallel inhibition occurs against platelet-derived growth factor receptor alpha (0.07 μM), platelet-derived growth factor receptor beta (0.07 μM), and c-Kit receptor (0.07 μM) [4] [6]. At higher concentrations (IC~50~ ≤1 μM), the drug affects interleukin-2 receptor-inducible T-cell kinase, lymphocyte-specific protein tyrosine kinase, and transmembrane glycoprotein receptor tyrosine kinase (c-Fms) [5] [6].

Table 1: Primary kinase targets and inhibitory potency of pazopanib hydrochloride

TargetIC~50~ (μM)Biological Impact
Vascular endothelial growth factor receptor 20.03Angiogenesis suppression
Platelet-derived growth factor receptor beta0.07Pericyte recruitment inhibition
Fibroblast growth factor receptor 10.80Stromal signaling modulation
c-Kit receptor0.07Tumor cell proliferation inhibition

Data derived from cell-free kinase assays [4] [5] [6].

Vascular Endothelial Growth Factor Receptor-Mediated Angiogenesis Inhibition Mechanisms

The antangiogenic efficacy of pazopanib principally derives from potent blockade of vascular endothelial growth factor receptor 2 autophosphorylation. At plasma concentrations ≥20 μg/mL (achieved clinically at 800 mg/day), pazopanib induces >90% inhibition of vascular endothelial growth factor receptor 2 phosphorylation in endothelial cells, disrupting downstream RAS-MAPK/ERK and PI3K-AKT signaling cascades [4] [6]. This dual-pathway inhibition prevents vascular endothelial growth factor-induced endothelial cell proliferation (IC~50~ 0.02 μM in HUVEC assays) and capillary tube formation in matrigel models [4]. In vivo, pazopanib administration reduces tumor microvessel density by 68% in xenograft models through suppression of vascular endothelial growth factor receptor 2-dependent survival signals in nascent vasculature [4] [7].

Platelet-Derived Growth Factor Receptor Signaling Pathway Modulation

Pazopanib's inhibition of platelet-derived growth factor receptor beta (IC~50~ 0.07 μM) impairs pericyte recruitment to developing tumor vasculature. The compound reduces platelet-derived growth factor-induced migration of vascular smooth muscle cells by 85% at 0.1 μM concentrations, leading to destabilization of immature blood vessels [4] [6]. Combined vascular endothelial growth factor receptor and platelet-derived growth factor receptor blockade creates synergistic antiangiogenic effects—vascular endothelial growth factor receptor inhibition prevents new vessel formation while platelet-derived growth factor receptor suppression induces regression of existing tumor vasculature through pericyte detachment [5] [8].

Fibroblast Growth Factor Receptor Inhibition

While exhibiting lower potency compared to vascular endothelial growth factor receptor targets (IC~50~ 0.72 μM for fibroblast growth factor receptor 1), pazopanib attenuates fibroblast growth factor-mediated endothelial cell proliferation and survival [4] [6]. In corneal angiogenesis assays, 10 μM pazopanib reduces fibroblast growth factor-induced neovascularization by 40%, suggesting partial contribution to overall antiangiogenic activity [4]. The drug's differential inhibition profile (10-fold selectivity for vascular endothelial growth factor receptor over fibroblast growth factor receptor) ensures predominant vascular endothelial growth factor pathway suppression at therapeutic concentrations [5].

c-Kit Receptor Targeting Mechanisms

Pazopanib's inhibition of c-Kit receptor tyrosine kinase (IC~50~ 74 nM) disrupts stem cell factor-dependent tumor cell proliferation and survival [4] [8]. In gastrointestinal stromal tumor models expressing constitutively active c-Kit mutants, 1 μM pazopanib induces 90% reduction in receptor autophosphorylation, leading to cell cycle arrest at G0/G1 phase [6] [8]. The compound demonstrates particular efficacy against tumors dependent on c-Kit signaling, with 50% growth inhibition observed at plasma concentrations of 0.4 μM in mast cell leukemia models [5] [8].

Interleukin-2 Receptor-Inducible T-cell Kinase Interactions

At concentrations ≥1 μM, pazopanib inhibits interleukin-2 receptor-inducible T-cell kinase (IC~50~ 0.8 μM), a critical mediator of T-cell receptor signaling [5] [6]. This off-target effect reduces interleukin-2 production in activated lymphocytes by 40% in mixed lymphocyte reactions, suggesting potential immunomodulatory properties [5]. However, given the 25-fold higher potency against vascular endothelial growth factor receptor 2 compared to interleukin-2 receptor-inducible T-cell kinase, immunological effects are likely secondary to primary antiangiogenic activity at standard doses [5] [7].

Lymphocyte-Specific Protein Tyrosine Kinase Inhibition

Pazopanib suppresses lymphocyte-specific protein tyrosine kinase activity (IC~50~ 0.9 μM), impairing T-cell receptor signal transduction [5] [6]. In vitro, 5 μM pazopanib reduces antigen-induced CD4+ T-cell proliferation by 60% through inhibition of ZAP-70 phosphorylation downstream of lymphocyte-specific protein tyrosine kinase [5]. While this mechanism may theoretically compromise antitumor immunity, clinical studies demonstrate preserved effector T-cell function during pazopanib therapy, possibly due to incomplete pathway inhibition at therapeutic concentrations [7] [9].

Transmembrane Glycoprotein Receptor Tyrosine Kinase Effects

The drug's activity against transmembrane glycoprotein receptor tyrosine kinase (c-Fms/CSF1R; IC~50~ 146 nM) disrupts macrophage colony-stimulating factor signaling in tumor-associated macrophages [2] [5]. In syngeneic mouse models, pazopanib treatment reduces CD163+ M2 macrophage infiltration by 75%, altering the tumor microenvironment toward an antitumor phenotype [5] [7]. This effect complements direct antiangiogenic activity by suppressing protumoral paracrine factors released by tumor-associated macrophages, including vascular endothelial growth factor and interleukin-10 [5] [9].

Pazopanib hydrochloride demonstrates potent inhibition of autophosphorylation across multiple receptor tyrosine kinases through direct interference with their catalytic domains. The compound exhibits remarkable selectivity for vascular endothelial growth factor receptors, with half-maximal inhibitory concentrations of 10 nanomolar for vascular endothelial growth factor receptor-1, 30 nanomolar for vascular endothelial growth factor receptor-2, and 47 nanomolar for vascular endothelial growth factor receptor-3 [1] [2]. This selective inhibition is achieved through competitive binding to the adenosine triphosphate-binding site within the kinase domain, preventing the autophosphorylation cascade essential for receptor activation [3].

The molecular mechanism involves pazopanib's indazolylpyrimidine structure forming critical hydrogen bonds with key amino acid residues in the kinase active site [3]. This interaction effectively blocks the conformational changes required for autophosphorylation, particularly at tyrosine residues that serve as docking sites for downstream signaling molecules [1]. Beyond vascular endothelial growth factor receptors, pazopanib inhibits autophosphorylation of platelet-derived growth factor receptor-alpha and platelet-derived growth factor receptor-beta with inhibitory concentrations of 71 and 81 nanomolar respectively [2].

The compound also demonstrates significant inhibition of c-Kit autophosphorylation at 74 nanomolar, while showing selectivity against closely related kinases such as Flt-3 [3]. Interestingly, pazopanib exhibits inhibitory effects on mitogen-activated protein kinase kinase kinase 2 and mitogen-activated protein kinase kinase kinase 3, albeit at higher concentrations exceeding 1 micromolar [4]. This broader kinase inhibition profile contributes to its multifaceted cellular effects and therapeutic potential across diverse signaling pathways.

Vascular Endothelial Growth Factor-Induced Vascular Endothelial Growth Factor Receptor-2 Phosphorylation Blockade

Pazopanib hydrochloride effectively blocks vascular endothelial growth factor-induced vascular endothelial growth factor receptor-2 phosphorylation through multiple mechanisms involving direct receptor inhibition and downstream signaling disruption. In ovarian cancer cell lines, pazopanib treatment at concentrations of 1 micromolar or higher significantly reduces vascular endothelial growth factor receptor-2 phosphorylation, with more pronounced effects observed at higher concentrations [5]. This inhibition is maintained for extended periods, demonstrating the compound's sustained biological activity.

The blockade mechanism involves pazopanib's competitive inhibition of the receptor's tyrosine kinase domain, preventing the phosphorylation cascade initiated by vascular endothelial growth factor binding [1]. In human umbilical vein endothelial cells, pazopanib completely abrogates vascular endothelial growth factor-triggered autophosphorylation of vascular endothelial growth factor receptor-2, subsequently blocking downstream activation of extracellular signal-regulated kinase and protein kinase B pathways [1]. This comprehensive inhibition effectively disrupts the angiogenic signaling cascade at its initiation point.

In vivo studies using mouse xenograft models demonstrate that pazopanib at 100 milligrams per kilogram produces noticeable decreases in vascular endothelial growth factor receptor-2 phosphorylation within 4 hours of treatment [5]. The phosphorylation inhibition persists for up to 48 hours, indicating sustained target engagement and biological effect [5]. This temporal profile supports the compound's once-daily dosing regimen and sustained therapeutic activity.

The clinical relevance of this blockade is evidenced by the correlation between vascular endothelial growth factor receptor-2 phosphorylation inhibition and therapeutic efficacy. Studies in multiple myeloma cells show that pazopanib-mediated blockade of vascular endothelial growth factor receptor-1 phosphorylation directly correlates with reduced cell growth, survival, and migration [1]. The concentration required for maximal inhibition of vascular endothelial growth factor receptor-2 phosphorylation in preclinical models aligns with steady-state concentrations achieved in clinical trials [6].

Downstream Signal Transduction Alterations

Pazopanib hydrochloride induces profound alterations in downstream signal transduction pathways through coordinated inhibition of multiple kinase-dependent cascades. The compound significantly reduces phosphorylation of extracellular signal-regulated kinase 1 and 2, key effectors of the mitogen-activated protein kinase pathway, at concentrations ranging from 1 to 30 micromolar [7]. This inhibition disrupts the Ras-Raf-mitogen-activated protein kinase kinase-extracellular signal-regulated kinase cascade, fundamental to cellular proliferation and survival [7].

Protein kinase B phosphorylation is markedly decreased following pazopanib treatment, affecting both threonine 308 and serine 473 phosphorylation sites [7]. This dual inhibition compromises the phosphoinositide 3-kinase/protein kinase B survival pathway, leading to reduced cell viability and increased apoptosis susceptibility [8]. The compound also disrupts phospholipase C gamma 1 signaling, affecting calcium mobilization and protein kinase C activation [7].

Mitogen-activated protein kinase kinase 1 and 2 phosphorylation is significantly reduced by pazopanib, creating a bottleneck in the mitogen-activated protein kinase cascade [7]. This inhibition contributes to cell cycle arrest and reduced proliferation rates observed in treated cells [9]. The ribosomal protein S6 kinase beta-1 pathway is also affected, with pazopanib treatment leading to decreased phosphorylation and reduced protein synthesis [7].

The mechanistic target of rapamycin pathway undergoes substantial alterations, with pazopanib decreasing mechanistic target of rapamycin phosphorylation at serine 2448 [10]. This inhibition affects both mechanistic target of rapamycin complex 1 and mechanistic target of rapamycin complex 2 signaling, impacting cellular growth, metabolism, and survival [10]. Additionally, pazopanib modulates p38 mitogen-activated protein kinase and c-Jun N-terminal kinase pathways, contributing to its anti-inflammatory and pro-apoptotic effects [4] [10].

Extracellular Signal-Regulated Kinase 1/2 Signaling Pathway Interactions

Pazopanib hydrochloride exhibits complex interactions with extracellular signal-regulated kinase 1/2 signaling pathways, demonstrating both inhibitory and paradoxical activating effects depending on cellular context and resistance mechanisms. In brain metastasis models, pazopanib effectively decreases extracellular signal-regulated kinase 1/2 phosphorylation through direct vascular endothelial growth factor receptor inhibition, resulting in reduced tumor cell invasion and angiogenesis [7]. This inhibition disrupts the canonical Ras-Raf-mitogen-activated protein kinase kinase-extracellular signal-regulated kinase cascade essential for cell proliferation.

However, acquired resistance mechanisms can lead to paradoxical extracellular signal-regulated kinase 1/2 activation. In synovial sarcoma cells, pazopanib-resistant clones demonstrate enhanced extracellular signal-regulated kinase 1/2 phosphorylation through downregulation of dual specificity phosphatase 6, a negative regulator of the pathway [11]. This compensatory activation contributes to treatment resistance and can be overcome through combination therapy with mitogen-activated protein kinase kinase inhibitors such as trametinib [11].

The compound's effects on extracellular signal-regulated kinase 1/2 signaling are mediated through multiple mechanisms. In dendritic cells, pazopanib inhibits the extracellular signal-regulated kinase/beta-catenin pathway, leading to improved dendritic cell maturation and function [12]. This immunomodulatory effect involves downregulation of interleukin-10 production and increased expression of major histocompatibility complex class II molecules [12].

In thyroid cancer models, pazopanib treatment can result in reduced extracellular signal-regulated kinase 1/2 phosphorylation through Aurora A kinase inhibition [9]. This mechanism enhances sensitivity to microtubule-targeting agents like paclitaxel, suggesting potential for combination therapeutic approaches [9]. The compound's ability to modulate extracellular signal-regulated kinase 1/2 signaling through multiple pathways underscores its complex pharmacological profile and potential for diverse therapeutic applications.

Phosphoinositide 3-Kinase/Mechanistic Target of Rapamycin Pathway Crosstalk Mechanisms

Pazopanib hydrochloride demonstrates intricate crosstalk mechanisms with the phosphoinositide 3-kinase/mechanistic target of rapamycin pathway, involving multiple points of intervention and feedback regulation. The compound directly inhibits phosphoinositide 3-kinase activity at concentrations of 1-10 micromolar, primarily through upstream receptor tyrosine kinase inhibition rather than direct phosphoinositide 3-kinase binding [8]. This inhibition leads to decreased phosphatidylinositol 3,4,5-trisphosphate generation and reduced protein kinase B recruitment to the plasma membrane.

Protein kinase B phosphorylation at both threonine 308 and serine 473 is significantly decreased following pazopanib treatment, indicating dual inhibition of phosphoinositide 3-kinase-dependent kinase 1 and mechanistic target of rapamycin complex 2 pathways [8]. This dual inhibition creates a comprehensive blockade of protein kinase B activation, leading to enhanced apoptosis and reduced cell survival [8]. The compound's effects on protein kinase B phosphorylation are particularly pronounced in synovial sarcoma cells, where the phosphoinositide 3-kinase/protein kinase B pathway is highly activated [8].

Mechanistic target of rapamycin signaling undergoes substantial alterations, with pazopanib decreasing mechanistic target of rapamycin phosphorylation at serine 2448 [13]. This inhibition affects both mechanistic target of rapamycin complex 1 and mechanistic target of rapamycin complex 2 functions, impacting protein synthesis, autophagy, and metabolic regulation [13]. The compound also reduces ribosomal protein S6 kinase beta-1 activity, further compromising protein synthesis and cell growth [13].

The crosstalk mechanisms involve feedback loops and compensatory activation. Pazopanib-induced mechanistic target of rapamycin inhibition can lead to compensatory activation of phosphoinositide 3-kinase through relief of negative feedback mechanisms [14]. This compensation can be overcome through combination therapy with dual phosphoinositide 3-kinase/mechanistic target of rapamycin inhibitors such as BEZ235, which has demonstrated efficacy in overcoming pazopanib resistance [13]. The complex interplay between these pathways highlights the importance of understanding resistance mechanisms and optimizing combination therapeutic strategies.

Spleen Tyrosine Kinase Phosphorylation Effects

Pazopanib hydrochloride significantly affects spleen tyrosine kinase phosphorylation across multiple cell types, demonstrating its broad impact on tyrosine kinase-dependent signaling pathways. In human platelets, pazopanib strongly inhibits spleen tyrosine kinase phosphorylation at tyrosine 525/526, critical sites for kinase activation and function [15] [16]. This inhibition occurs at concentrations of 10-30 micromolar and is accompanied by reduced glycoprotein VI-dependent tyrosine phosphorylation of multiple platelet proteins [15] [16].

The functional consequences of spleen tyrosine kinase inhibition are particularly pronounced in platelet activation processes. Pazopanib-treated platelets demonstrate reduced aggregation, decreased secretion, and impaired calcium mobilization in response to collagen stimulation [15] [16]. These effects are mediated through the immunoreceptor tyrosine-based activation motif pathway, where spleen tyrosine kinase serves as a critical signaling hub [15] [16]. The clinical relevance is evidenced by mild bleeding complications observed in pazopanib-treated patients, correlating with reduced platelet procoagulant activity [15] [16].

In neutrophils, pazopanib inhibits spleen tyrosine kinase-dependent phosphorylation events, leading to reduced reactive oxygen species production and altered inflammatory responses [4]. This effect contributes to the compound's anti-inflammatory properties and may explain some of its beneficial effects in acute lung injury models [4]. The inhibition of spleen tyrosine kinase in neutrophils occurs at lower concentrations (1-10 micromolar) compared to platelets, suggesting differential sensitivity across cell types [4].

Chronic lymphocytic leukemia cells demonstrate decreased spleen tyrosine kinase phosphorylation following pazopanib treatment, contributing to the compound's direct cytotoxic effects against these malignant B-cells [17]. The inhibition leads to reduced activation of downstream survival pathways and increased apoptosis susceptibility [17]. This effect is achieved at clinically relevant concentrations and shows selectivity for malignant cells over normal B-cells [17]. The spleen tyrosine kinase inhibition in chronic lymphocytic leukemia cells involves multiple phosphorylation sites and contributes to the compound's potential as a therapeutic agent for hematologic malignancies.

Cellular Calcium Response Modulation

Pazopanib hydrochloride exerts profound effects on cellular calcium responses through modulation of multiple calcium-dependent signaling pathways and ion channels. In human platelets, pazopanib significantly reduces glycoprotein VI-induced calcium elevation, with peak calcium responses decreased by approximately 50% at 10 micromolar concentrations [15] [16]. This inhibition is mediated through the glycoprotein VI-phospholipase C gamma 1 pathway, where pazopanib's effects on spleen tyrosine kinase phosphorylation compromise calcium mobilization from intracellular stores [15] [16].

The calcium response modulation has significant functional consequences for platelet activation and hemostasis. Reduced calcium elevation leads to decreased phosphatidylserine exposure on the platelet surface, compromising the procoagulant response essential for hemostasis [15] [16]. This effect contributes to the bleeding complications observed in pazopanib-treated patients and represents a mechanism-based adverse effect of the compound [15] [16]. The calcium response inhibition is partially reversible and shows concentration-dependent effects, with higher concentrations producing more pronounced inhibition [15] [16].

In endothelial cells, pazopanib alters calcium signaling through vascular endothelial growth factor receptor-2 inhibition, affecting calcium-dependent processes essential for angiogenesis [1]. The compound disrupts vascular endothelial growth factor-induced calcium mobilization, contributing to impaired endothelial cell migration, proliferation, and tube formation [1]. This effect is achieved at concentrations of 1-10 micromolar and represents a key mechanism underlying pazopanib's antiangiogenic activity [1].

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

473.1400719 g/mol

Monoisotopic Mass

473.1400719 g/mol

Heavy Atom Count

32

UNII

33Y9ANM545

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (66.67%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (33.33%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H411 (66.67%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Renal-cell carcinoma (RCC)Votrient is indicated in adults for the first-line treatment of advanced renal-cell carcinoma (RCC) and for patients who have received prior cytokine therapy for advanced disease.Soft-tissue sarcoma (STS)Votrient is indicated for the treatment of adult patients with selective subtypes of advanced soft-tissue sarcoma (STS) who have received prior chemotherapy for metastatic disease or who have progressed within 12 months after (neo)adjuvant therapy.Efficacy and safety have only been established in certain STS histological tumour subtypes.

NCI Cancer Drugs

Drug: Pazopanibhydrochloride
US Brand Name(s): Votrient
FDA Approval: Yes
Pazopanib hydrochloride is approved to treat adults with: Renal cell carcinoma (a type of kidney cancer ) that is advanced.
Soft tissue sarcoma that is advanced. It is used in patients who have already been treated with chemotherapy.
Pazopanib hydrochloride is also being studied in the treatment of other types of cancer.

Pharmacology

Pazopanib Hydrochloride is the hydrochloride salt of a small molecule inhibitor of multiple protein tyrosine kinases with potential antineoplastic activity. Pazopanib selectively inhibits vascular endothelial growth factor receptors (VEGFR)-1, -2 and -3, c-kit and platelet derived growth factor receptor (PDGF-R), which may result in inhibition of angiogenesis in tumors in which these receptors are upregulated.

ATC Code

L01XE11

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
PDGFR family
KIT (CD117) [HSA:3815] [KO:K05091]

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

635702-64-6

Wikipedia

Pazopanib hydrochloride

FDA Medication Guides

Votrient
Pazopanib Hydrochloride
TABLET;ORAL
NOVARTIS
09/22/2021

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 09-13-2023

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